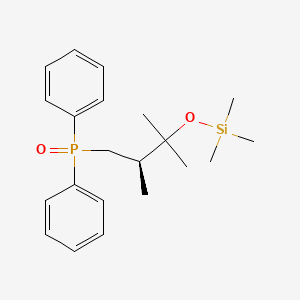

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide

Übersicht

Beschreibung

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C21H31O2PSi and its molecular weight is 374.536. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide can undergo oxidation to yield phosphine oxides or phosphonic acids.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like hydrogen peroxide or MCPBA (meta-chloroperoxybenzoic acid).

Reduction: Lithium aluminum hydride or diborane.

Substitution: Use of strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

From oxidation: Corresponding phosphine oxides or phosphonic acids.

From reduction: The free phosphine.

From substitution: New silylated or functionalized organophosphorus compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a ligand in transition metal-catalyzed reactions, aiding in asymmetric synthesis for creating chiral molecules.

Biology: Investigated for its role in modifying biological molecules or as part of prodrug strategies.

Medicine: Explored for its potential in drug development, particularly for producing enantiomerically pure active pharmaceutical ingredients.

Industry: Utilized in the development of materials with specific electronic or optical properties due to its unique phosphorus structure.

Wirkmechanismus

(R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide acts primarily by coordinating to transition metals via its phosphorus atom. This coordination can induce chirality in the metal center, which then selectively interacts with substrates to produce enantiomerically enriched products. The molecular targets include metal catalysts, and the pathways involve catalytic cycles typical of homogeneous catalysis.

Vergleich Mit ähnlichen Verbindungen

(R)-(2,3-diMethylbutyl)diphenylphosphine oxide

(R)-Phenyl(diMethylphosphine oxide)

(R)-Tert-butyl(diphenylphosphine oxide)

These compounds share similar frameworks but differ in the nature and size of substituents, which impact their reactivity and applications in asymmetric synthesis.

That wraps up the world of (R)-(2,3-diMethyl-3-((triMethylsilyl)oxy)butyl)diphenylphosphine oxide! Quite a journey through chemical synthesis and its myriad applications. Fascinated by anything in particular?

Biologische Aktivität

(R)-(2,3-Dimethyl-3-((trimethylsilyl)oxy)butyl)diphenylphosphine oxide (CAS No. 1217835-38-5) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H31O2PSi

- Molecular Weight : 374.529 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 425.0 ± 28.0 °C at 760 mmHg

- LogP : 4.72, indicating high lipophilicity which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that phosphine oxides, including this compound, exhibit significant anticancer properties. Research has shown that chiral phosphine oxides can inhibit cell viability in various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells.

-

Mechanism of Action :

- Cell Cycle Arrest : Phosphine oxides have been observed to induce cell cycle arrest, particularly in the S phase, leading to increased apoptosis as evidenced by an increase in sub-G1 phase cells .

- Reactive Oxygen Species (ROS) Induction : The compounds have been linked to elevated levels of ROS, which can cause oxidative stress and subsequent DNA damage .

- In Vitro Studies :

Summary of Research Findings

| Study | Cell Line | IC50 Value | Observations |

|---|---|---|---|

| Study 1 | HeLa | ~20 µM | Significant inhibition of cell viability and induction of apoptosis |

| Study 2 | Ishikawa | ~25 µM | Cell cycle arrest in S phase and increased ROS levels |

| Study 3 | L929 (fibroblast) | >100 µM | Lower activity compared to cancer cell lines |

Case Studies and Applications

- Anticancer Drug Development :

-

Further Investigations :

- Ongoing research is necessary to explore the full spectrum of biological activities associated with this compound, including its pharmacokinetics and long-term effects in vivo.

Eigenschaften

IUPAC Name |

[(3R)-4-diphenylphosphoryl-2,3-dimethylbutan-2-yl]oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31O2PSi/c1-18(21(2,3)23-25(4,5)6)17-24(22,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18H,17H2,1-6H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIMJAVSURKTDF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31O2PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301152306 | |

| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217835-38-5 | |

| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217835-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2R)-2,3-Dimethyl-3-[(trimethylsilyl)oxy]butyl]diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301152306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.